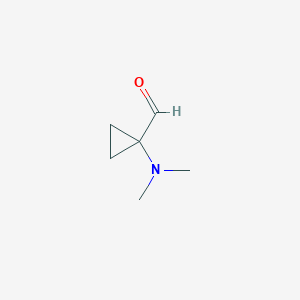

1-(Dimethylamino)cyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-(dimethylamino)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)6(5-8)3-4-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNWGPWZWYUMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Closure from Organic Dihalides and Reducing Agents

One approach involves ring-closure reactions of organic dihalides in the presence of reducing agents within alcohol solvents to form cyclopropane derivatives with hydroxyl functionalities, which can be further converted into aldehydes. This method, exemplified in the synthesis of 1,1-cyclopropane dimethanol, uses a ring-closure reaction under controlled conditions, followed by ammonia treatment and purification steps to yield high-purity cyclopropane derivatives with yields exceeding 90% and purities above 98%. Although this patent focuses on diol derivatives, the methodology can be adapted for aldehyde formation by subsequent oxidation or functional group transformation.

Acid-Catalyzed Continuous-Flow Synthesis from 2-Hydroxycyclobutanones and Amino-Substituted Thiols

A highly efficient and scalable method involves the acid-catalyzed ring contraction of 2-hydroxycyclobutanones mediated by sulfonic acid resins (e.g., Amberlyst-35) in continuous-flow systems. This process converts 2-hydroxycyclobutanones into cyclopropyl carbaldehydes under mild conditions with high yields (up to 93%) and excellent functional group tolerance. Although the original studies used aryl thiols, the method’s versatility suggests that amino-substituted thiols, such as dimethylamino-containing thiols, could be employed to introduce the dimethylamino substituent on the cyclopropane ring. The continuous-flow setup allows precise control over residence time, temperature, and reagent concentration, optimizing conversion and minimizing by-products.

Batch Reactions Using Acidic Resins and Thiol Nucleophiles

Batch reactions with sulfonic acid resins (Amberlyst-15 or Amberlyst-35) have been shown to efficiently catalyze the transformation of 2-hydroxycyclobutanones and thiols into cyclopropyl carbaldehydes. Solvent screening revealed dichloromethane and tetrahydrofuran as suitable solvents, with conversions ranging from 67% to 94% depending on the resin and solvent used. The use of greener solvents like 2-methyl tetrahydrofuran also yielded comparable results, aligning with sustainable chemistry principles.

Optimization of Reaction Parameters

Key parameters affecting the yield and purity include:

- Resin type: Amberlyst-35 showed superior catalytic activity compared to Amberlyst-15.

- Solvent: Dichloromethane, tetrahydrofuran, and 2-methyl tetrahydrofuran provided high conversions.

- Concentration and flow rate: Lower reagent concentrations (0.1–0.5 M) and moderate flow rates (0.3–0.5 mL/min) improved conversions up to 93%.

- Column length: Longer packed-bed columns (10–15 cm) enhanced residence time and conversion efficiency.

Post-Synthesis Functional Group Transformations

Following the formation of cyclopropyl carbaldehydes, further selective oxidation or reductive amination can be applied to introduce or modify the dimethylamino group on the cyclopropane ring. This step is critical to obtain the target compound 1-(dimethylamino)cyclopropane-1-carbaldehyde with the desired substitution pattern.

Data Tables Summarizing Key Experimental Results

Table 1. Batch Reaction Conversion of 2-Hydroxycyclobutanone and Thiols Using Amberlyst Resins

| Entry | Amberlyst Resin | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Amberlyst-15 | Dichloromethane | 3 | 88 |

| 2 | Amberlyst-35 | Dichloromethane | 3 | 93 |

| 3 | Amberlyst-15 | Tetrahydrofuran | 6 | 90 |

| 4 | Amberlyst-35 | Tetrahydrofuran | 6 | 93 |

| 5 | Amberlyst-15 | 1,4-Dioxane | 10 | 67 |

| 6 | Amberlyst-35 | 1,4-Dioxane | 10 | 78 |

| 7 | Amberlyst-15 | 2-Methyl-THF | 6 | 87 |

| 8 | Amberlyst-35 | 2-Methyl-THF | 6 | 94 |

Table 2. Continuous-Flow Reaction Optimization for Cyclopropyl Carbaldehyde Synthesis

| Entry | Column Length (cm) | Solvent | Concentration (M) | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | 5 | Tetrahydrofuran | 1.0 | 1.0 | 0.9 | 17 |

| 2 | 5 | Tetrahydrofuran | 1.0 | 0.5 | 1.8 | 43 |

| 3 | 5 | Tetrahydrofuran | 0.1 | 0.5 | 1.8 | 75 |

| 4 | 5 | Tetrahydrofuran | 0.1 | 0.3 | 3.0 | 90 |

| 5 | 10 | Tetrahydrofuran | 0.1 | 0.5 | 3.7 | 91 |

| 6 | 15 | Tetrahydrofuran | 0.1 | 0.5 | 5.6 | 93 |

| 7 | 15 | Tetrahydrofuran | 1.0 | 1.0 | 2.9 | 74 |

| 8 | 15 | Tetrahydrofuran | 0.5 | 0.5 | 5.6 | 93 |

| 9 | 15 | 2-Methyl-THF | 0.5 | 0.5 | 5.6 | 92 |

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde group participates in classical transformations:

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic cleavage under specific conditions:

TaCl₅-Mediated Ring Expansion (Analogous to )

When reacted with aromatic aldehydes and TaCl₅, cyclopropane derivatives form fused bicyclic systems:

| Reactants | Catalyst | Product | Stereochemistry |

|---|---|---|---|

| 1-(Dimethylamino)cyclopropane-1-carbaldehyde + benzaldehyde | TaCl₅ (2 eq) | Chlorinated tetrahydronaphthalene derivatives | cis aryl/Cl arrangement |

Mechanism :

-

TaCl₅ coordinates to the aldehyde, generating an electrophilic species.

-

Cyclopropane ring opens via electrophilic attack, forming a carbocation intermediate.

-

Intramolecular cyclization yields a six-membered ring, followed by Cl⁻ substitution .

Dimethylamino Group Participation

The tertiary amine group influences reactivity through steric and electronic effects:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Quaternization | Methyl iodide | Formation of quaternary ammonium salts |

| N-Oxidation | H₂O₂/Fe catalyst |

Scientific Research Applications

1-(Dimethylamino)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key structural distinction of 1-(dimethylamino)cyclopropane-1-carbaldehyde lies in its dimethylamino substituent, which contrasts with other cyclopropane-carbaldehyde derivatives bearing aryl, halogenated aryl, or heteroaryl groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Cyclopropane-carbaldehyde Derivatives

Key Observations :

- Reactivity: The aldehyde group in all compounds enables nucleophilic additions (e.g., Grignard reactions) or condensations. The dimethylamino group may facilitate further derivatization (e.g., quaternization or coordination chemistry) compared to inert aryl groups .

Challenges and Limitations

- Synthetic Complexity: Introducing a dimethylamino group onto the cyclopropane ring may require specialized reagents (e.g., dimethylamine under high-pressure conditions) compared to straightforward aryl substitutions .

- Purification : Polar functional groups (e.g., -N(CH₃)₂) complicate chromatographic separation, as seen in analogues requiring preparative column chromatography .

Biological Activity

1-(Dimethylamino)cyclopropane-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring with a dimethylamino group and an aldehyde functional group. The unique structural characteristics of cyclopropanes contribute to their reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds containing cyclopropane rings exhibit significant anticancer properties. In a study evaluating various derivatives, certain cyclopropane-based compounds demonstrated cytotoxic effects against human cancer cell lines such as HeLa and RKO. The most potent derivatives had IC50 values ranging from 49.79 µM to 113.70 µM, with specific compounds showing promising results in inhibiting cell growth in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4r | HeLa | 78.72 |

Neurochemical Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been studied, revealing potential antidepressant-like effects. Variations in the cyclopropane-containing side chains significantly influence receptor selectivity and binding affinity, suggesting that modifications to the structure could enhance therapeutic efficacy .

The biological activity of 1-(dimethylamino)cyclopropane-1-carbaldehyde is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with nAChRs may modulate neurotransmitter release, influencing mood and cognitive functions.

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells is a critical aspect of its anticancer properties.

Cytotoxicity Evaluation

In vitro studies have been conducted to evaluate the cytotoxic effects of various cyclopropane derivatives on cancer cell lines. For instance, a study highlighted that specific derivatives caused significant morphological changes in treated cells, indicating potential mechanisms of action through apoptosis induction .

Inflammatory Response Modulation

Another area of interest is the anti-inflammatory potential of cyclopropane derivatives. Compounds have been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting that they could be developed into therapeutic agents for inflammatory diseases .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : - and -NMR can identify substituent orientations. Coupling constants () between cyclopropane protons (typically 5–10 Hz) help distinguish cis/trans configurations .

- X-ray Crystallography : Provides definitive stereochemical assignment, though crystal growth may require derivatization (e.g., forming a stable oxime) .

- Computational Methods : Density Functional Theory (DFT) calculations predict stable conformers and compare simulated NMR spectra with experimental data .

How does the electron-donating dimethylamino group influence the reactivity of the carbaldehyde moiety in cyclopropane systems?

Advanced Research Focus

The dimethylamino group exerts both steric and electronic effects:

- Electronic Effects : The amino group donates electron density via resonance, stabilizing the aldehyde against nucleophilic attack but potentially increasing susceptibility to electrophilic substitution at the cyclopropane ring .

- Steric Effects : Bulky dimethyl groups may hinder access to the aldehyde, necessitating bulky reagents (e.g., tert-butylamine) for imine formation .

Methodological Insight : Kinetic studies under varying pH and solvent polarity can quantify these effects. For example, monitoring aldol condensation rates in DMSO vs. toluene reveals solvent-dependent electronic modulation .

What strategies mitigate cyclopropane ring opening during functionalization of 1-(Dimethylamino)cyclopropane-1-carbaldehyde?

Advanced Research Focus

Cyclopropane rings are prone to ring-opening under acidic, basic, or high-temperature conditions. Key strategies include:

- Low-Temperature Reactions : Conducting nucleophilic additions (e.g., Grignard reactions) at −78°C to minimize ring strain .

- Protecting Groups : Temporarily converting the aldehyde to an acetal protects it during amine alkylation steps .

- Computational Modeling : AI-driven synthesis planners (e.g., Template_relevance models) predict stable intermediates and optimal pathways .

Can computational models predict the tautomeric behavior of 1-(Dimethylamino)cyclopropane-1-carbaldehyde in protic solvents?

Advanced Research Focus

The aldehyde group may exhibit keto-enol tautomerism in protic solvents. DFT calculations (e.g., Gaussian 16) can:

- Map energy barriers between tautomers.

- Predict dominant tautomeric forms using solvent continuum models (e.g., water vs. ethanol) .

Experimental Validation : IR spectroscopy identifies enol C=O stretches (~1650 cm⁻¹) vs. keto O-H stretches (~3200 cm⁻¹) .

What are the implications of steric strain in 1-(Dimethylamino)cyclopropane-1-carbaldehyde for designing chiral catalysts?

Advanced Research Focus

The cyclopropane ring’s rigidity and substituent arrangement create unique chiral environments.

- Catalyst Design : The compound’s C₂-symmetric structure (if present) could serve as a backbone for asymmetric catalysis ligands .

- Stereochemical Analysis : Variable-temperature NMR detects hindered rotation of the dimethylamino group, informing catalyst rigidity requirements .

How does 1-(Dimethylamino)cyclopropane-1-carbaldehyde compare to its carboxylic acid derivative in stability and reactivity?

Basic Research Focus

Hydrolysis of the aldehyde to 1-(Dimethylamino)cyclopropanecarboxylic acid (CAS 119111-65-8) under acidic/oxidative conditions alters reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.